2-amino-5-chloro-N-(2-methylphenyl)benzamide
Overview
Description
2-amino-5-chloro-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by its off-white to light brown solid appearance and is slightly soluble in organic solvents like chloroform, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-(2-methylphenyl)benzamide typically involves multiple steps:
Nitration: 3-methyl-2-nitrobenzoic acid is prepared by nitrating 3-methylbenzoic acid.
Reduction: The nitro group is reduced to an amino group using iron powder and acid in water, yielding 3-methyl-2-aminobenzoic acid.
Chlorination: The amino group is then chlorinated using sulfonyl chloride in an inert organic solvent to produce this compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and reducing costs. A novel method involves the use of N-hydroxyphthalimide and cobalt acetylacetonate as catalysts for oxidation, followed by substitution reactions and catalytic hydrogenation to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly halogenation and methylation.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate as catalysts.
Reduction: Iron powder and acid in water.
Substitution: Sulfonyl chloride in inert organic solvents.
Major Products
The major products formed from these reactions include various substituted benzamides and related compounds, which are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-amino-5-chloro-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, particularly insecticides
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological outcomes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chlorobenzophenone: Another compound with similar structural features but different applications.
2-amino-5-chlorobenzoic acid: Used in the preparation of disease-modifying antirheumatic drugs.
Uniqueness
2-amino-5-chloro-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of various important compounds. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound .
Properties
IUPAC Name |
2-amino-5-chloro-N-(2-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFDDLSXZULOFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363163 | |
Record name | 5K-616S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4145-15-7 | |
Record name | 5K-616S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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